molecular formula C9H12N2O2 B2562554 1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1622855-36-0

1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2562554
CAS No.: 1622855-36-0
M. Wt: 180.207
InChI Key: ZLKUVPVYLAOHPN-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a cyclopropylmethyl group and a carboxylic acid group attached to the pyrazole ring

Mechanism of Action

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylmethyl hydrazine with an appropriate diketone or ketoester can lead to the formation of the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation or carboxylation reactions.

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis or catalytic methods, to ensure high yield and purity of the final product. These methods often require optimization of reaction parameters, including temperature, pressure, and the use of suitable catalysts.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides, under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

    Substitution: The pyrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

    Cycloaddition: The compound can undergo cycloaddition reactions to form larger ring systems or fused heterocycles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: The compound is used in the development of new materials, such as polymers and advanced materials with specific properties.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.

    5-Methyl-1H-pyrazole-3-carboxylic acid: Lacks the cyclopropylmethyl group, which may influence its chemical properties and applications.

    1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole: Lacks the carboxylic acid group, which may alter its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-4-8(9(12)13)10-11(6)5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKUVPVYLAOHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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